3-Dibenzothiophenamine
Overview
Description
3-Dibenzothiophenamine is an organic compound that belongs to the class of dibenzothiophenes. It is a heterocyclic compound containing a sulfur atom and two benzene rings. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aryne reaction with alkynyl sulfides, which allows for the formation of benzo[b]thiophenes in a one-step intermolecular manner . This method involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Industrial Production Methods
Industrial production of 3-Dibenzothiophenamine involves several steps, including the synthesis of starting materials, formation of the dibenzothiophene nucleus, and coupling of the dibenzothiophene molecules to form the final product .
Chemical Reactions Analysis
Types of Reactions
3-Dibenzothiophenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted dibenzothiophenes depending on the substituents introduced.
Scientific Research Applications
3-Dibenzothiophenamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of materials with specific properties, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-Dibenzothiophenamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A simpler analog with similar chemical properties but lacks the amine group.
Dibenzothiophene: Similar structure but without the amine group.
Benzo[b]thiophene: Another related compound with a similar sulfur-containing heterocyclic structure.
Uniqueness
3-Dibenzothiophenamine is unique due to the presence of both the dibenzothiophene nucleus and the amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
dibenzothiophen-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIYJKUTMUOWPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329913 | |
Record name | 3-Dibenzothiophenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25288-76-0 | |
Record name | 3-Dibenzothiophenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25288-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Dibenzothiophenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.